1-((4-Bromophenyl)sulfonyl)piperazine
Overview
Description
1-((4-Bromophenyl)sulfonyl)piperazine (1-BPSP) is an organic compound belonging to the sulfonamide family of compounds. It is a colorless solid at ambient temperature and pressure, and is soluble in water and most organic solvents. 1-BPSP is of interest to scientists due to its unique properties and potential applications, particularly in the field of synthetic organic chemistry.
Scientific Research Applications
Adenosine A2B Receptor Antagonists : A new series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to 1-((4-Bromophenyl)sulfonyl)piperazine, were designed and synthesized. These compounds were found to be potent antagonists of the A2B adenosine receptors, with subnanomolar affinity and high selectivity, making them potentially useful for developing new therapeutic agents (Borrmann et al., 2009).
Inhibition of Breast Cancer Cell Proliferation : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. Some of these compounds showed significant inhibitory activity, indicating potential applications in cancer treatment (Kumar et al., 2007).
Anticancer Evaluation of 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles, with a piperazine substituent, demonstrated notable anticancer activity across various cancer cell lines, including those of lung, breast, and prostate cancer. These findings highlight the potential of such compounds in cancer research (Turov, 2020).
Antibacterial Activities : Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and found to exhibit antibacterial activities against various pathogens. This suggests potential applications in developing new antibacterial agents (Qi, 2014).
Crystal Structure Studies : Crystal structure and computational studies of novel piperazine derivatives have been conducted, providing insights into their molecular configurations and potential reactive sites. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Kumara et al., 2017).
Enzyme Inhibitory Activity : Various piperazine derivatives have been synthesized and evaluated for their enzyme inhibitory activity. Some compounds showed notable effects against enzymes such as acetyl- and butyrylcholinesterase, highlighting their potential in therapeutic applications (Hussain et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABXBYOURNKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351899 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179334-20-4 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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